Androgen Receptor Antagonist Potency: Target Compound vs. Thiophene-2-yl Regioisomer
In a standardized human androgen receptor (AR) antagonist assay using HEK293 cells with R1881-induced transactivation and luciferase reporter readout, the target compound demonstrated an IC50 of 101 nM [1]. The direct regioisomer Methyl 4-((3-hydroxy-3-(thiophen-2-yl)propyl)carbamoyl)benzoate (CAS 1421449-39-9) yielded substantially weaker antagonism, with an IC50 of 28,000 nM under comparable experimental conditions, representing a 277-fold reduction in potency [2]. This difference directly maps to the sulfur atom orientation in the thiophene ring and its interaction with the AR ligand-binding domain.
| Evidence Dimension | Human AR antagonist potency (IC50) |
|---|---|
| Target Compound Data | 101 nM |
| Comparator Or Baseline | Methyl 4-((3-hydroxy-3-(thiophen-2-yl)propyl)carbamoyl)benzoate: 28,000 nM |
| Quantified Difference | 277-fold more potent for the thiophen-3-yl target compound |
| Conditions | HEK293 cells; inhibition of R1881-induced AR transactivation; 24 h incubation; luciferase reporter gene assay |
Why This Matters
For AR-focused screening campaigns, the 277-fold potency differential makes the thiophen-3-yl compound the only viable choice; procurement of the thiophen-2-yl analog would yield negligible activity, compromising assay sensitivity and hit confirmation.
- [1] BindingDB. CHEMBL4411916 (ChEMBL_1909470): IC50 101 nM for human AR antagonism. Hwang, D.J.; He, Y.; Ponnusamy, S.; et al. View Source
- [2] BindingDB. CHEMBL4090392 (hypothes.is): IC50 28 μM for thiophene-2-yl regioisomer at human AR. Comment imported from PubMed Commons by C. Southan, 2017. View Source
